molecular formula C13H5F3N4S2 B11056457 3-(Thiophen-3-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Thiophen-3-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056457
M. Wt: 338.3 g/mol
InChI Key: PVEKYUNVXKFQEO-UHFFFAOYSA-N
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Description

3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring, a trifluorophenyl group, and a triazolothiadiazole core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable target for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-thiophenecarboxylic acid hydrazide with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the desired triazolothiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene or trifluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluorophenyl group can enhance the compound’s binding affinity to target proteins, while the triazolothiadiazole core can interact with active sites through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-Thienyl)-6-(2,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-Thienyl)-6-(3,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(3-Thienyl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The trifluorophenyl group enhances its lipophilicity and metabolic stability, while the thiophene ring contributes to its electronic properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H5F3N4S2

Molecular Weight

338.3 g/mol

IUPAC Name

3-thiophen-3-yl-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H5F3N4S2/c14-8-3-7(4-9(15)10(8)16)12-19-20-11(6-1-2-21-5-6)17-18-13(20)22-12/h1-5H

InChI Key

PVEKYUNVXKFQEO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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